1-环丙基哌啶-4-醇

概述

描述

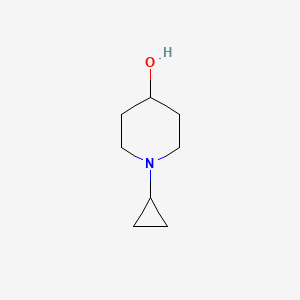

“1-Cyclopropylpiperidin-4-ol” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The IUPAC name for this compound is 4-cyclopropyl-4-piperidinol .

Synthesis Analysis

The synthesis of “1-Cyclopropylpiperidin-4-ol” involves the reaction of 1-cyclopropyl-piperidin-4-one with sodium borohydride in absolute ethanol . The reaction mixture is stirred at room temperature for a certain period, and then the mixture is concentrated. The crude mixture is then purified to yield the desired product .

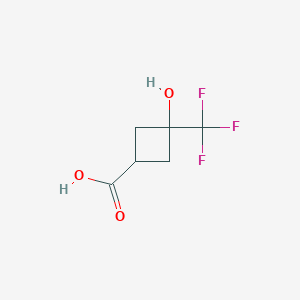

Molecular Structure Analysis

The molecular structure of “1-Cyclopropylpiperidin-4-ol” consists of a piperidine ring with a cyclopropyl group attached to one of the carbon atoms and a hydroxyl group attached to the nitrogen atom .

Physical And Chemical Properties Analysis

“1-Cyclopropylpiperidin-4-ol” is a solid at room temperature . It should be stored in a refrigerator .

科学研究应用

取代1-苯基-2-环丙基甲胺的生物学特性

一项研究调查了取代1-苯基-2-环丙基甲胺的生物学特性,发现其对sigma受体亚型具有显著的亲和力。在这一类化合物中,(1R,2S/1S,2R)-2-[4-羟基-4-苯基哌啶-1-基)甲基]-1-(4-甲基苯基)环丙烷羧酸酯,对sigma1位点具有高亲和力,并具有sigma1/sigma2选择性。这些化合物可能调节星形胶质细胞培养物中的组织转谷氨酰胺酶表达,暗示了潜在的治疗应用 (Prezzavento et al., 2007)。

拓扑异构酶II抑制活性

对1-环丙基-6,8-二氟-1,4-二氢-7-(2,6-二甲基-4-吡啶基)-4-氧基-3-喹啉羧酸衍生物的研究,与1-环丙基哌啶-4-醇相关,揭示了它们与哺乳动物拓扑异构酶II的相互作用。这些化合物表现出显著的抑制活性,暗示了它们在癌症治疗中的潜力 (Wentland et al., 1993)。

异构合成中的Azabicyclo[3.1.0]己烷-1-醇

已经记录了从环丙烷环派生的Azabicyclo[3.1.0]己烷-1-醇在生物活性化合物的不对称合成中的应用。这些化合物可作为创建药理活性产品的框架,突显了环丙烷衍生物在药物合成中的多功能性 (Jida et al., 2007)。

在乙烯感知抑制中的应用

对与1-环丙基哌啶-4-醇密切相关的1-甲基环丙烯的研究表明其作为乙烯感知抑制剂的作用。这种化合物影响广泛的水果、蔬菜和园艺作物,为了解植物中乙烯的作用及其在农业中的潜在应用提供了见解 (Blankenship & Dole, 2003)。

环丙烷在药物发现中的应用

环丙烷及其衍生物存在于具有多种生物活性的各种天然产物中,包括抗菌、抗真菌和抗肿瘤特性,已经得到广泛研究。这些发现强调了环丙烷结构在新药物的发现和开发中的重要性 (Coleman & Hudson, 2016)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

While specific future directions for “1-Cyclopropylpiperidin-4-ol” are not mentioned in the search results, piperidine derivatives, in general, have been found to exhibit a wide range of biological activities and are used in various therapeutic applications . Therefore, “1-Cyclopropylpiperidin-4-ol” and its derivatives could potentially be explored for their pharmacological properties.

作用机制

Target of Action

The primary target of 1-Cyclopropylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Cyclopropylpiperidin-4-ol: interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-Cyclopropylpiperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .

Pharmacokinetics

The pharmacokinetic properties of 1-Cyclopropylpiperidin-4-ol indicate that it has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

The result of the action of 1-Cyclopropylpiperidin-4-ol is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . The compound’s antagonistic activity against the CCR5 receptor makes it a potential treatment for HIV-1 .

生化分析

Biochemical Properties

1-Cyclopropylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a part of the seven transmembrane G-protein coupled receptor family . This interaction is significant in the context of HIV-1 entry into cells, as CCR5 acts as a coreceptor in this process. The compound’s ability to act as a CCR5 antagonist highlights its potential in therapeutic applications .

Cellular Effects

1-Cyclopropylpiperidin-4-ol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby impacting the viral replication cycle .

Molecular Mechanism

The molecular mechanism of 1-Cyclopropylpiperidin-4-ol involves its binding interactions with specific biomolecules. As a CCR5 antagonist, it binds to the receptor and inhibits its function, preventing the entry of HIV-1 into host cells . This inhibition is achieved through a strong salt-bridge interaction between the compound and the receptor’s basic nitrogen atom . Furthermore, the compound may influence enzyme activity, either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopropylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of 1-Cyclopropylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as inhibiting HIV-1 entry into cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s safety profile are critical considerations in its use in animal models .

Metabolic Pathways

1-Cyclopropylpiperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding the metabolic pathways of 1-Cyclopropylpiperidin-4-ol is essential for optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of 1-Cyclopropylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness in biochemical applications .

Subcellular Localization

1-Cyclopropylpiperidin-4-ol exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .

属性

IUPAC Name |

1-cyclopropylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYTVMPUNMZTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680173 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851847-62-6 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)